molecular formula C10H10O4 B14056892 [2,2'-Bifuran]-5,5'-diyldimethanol

[2,2'-Bifuran]-5,5'-diyldimethanol

Cat. No.: B14056892
M. Wt: 194.18 g/mol
InChI Key: NOYCHKMDIFYISW-UHFFFAOYSA-N
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Description

[2,2’-Bifuran]-5,5’-diyldimethanol: is an organic compound characterized by two furan rings connected at the 2-position, with hydroxymethyl groups attached at the 5-positions of each furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanol typically involves the reaction of furfural with appropriate reagents to form the bifuran structure, followed by functionalization to introduce the hydroxymethyl groups. One common method involves the use of α,β-unsaturated carbonyl compounds containing a furan ring, which react with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method provides a straightforward route to the bifuran framework.

Industrial Production Methods

Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bifuran]-5,5’-diyldimethanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The furan rings can be reduced to tetrahydrofuran derivatives.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of bifuran-5,5’-dicarboxylic acid.

    Reduction: Formation of tetrahydro-[2,2’-bifuran]-5,5’-diyldimethanol.

    Substitution: Formation of bifuran-5,5’-diethers or diesters.

Scientific Research Applications

[2,2’-Bifuran]-5,5’-diyldimethanol: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

[2,2’-Bifuran]-5,5’-diyldimethanol: can be compared with other similar compounds, such as:

The presence of hydroxymethyl groups in [2,2’-Bifuran]-5,5’-diyldimethanol makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

[5-[5-(hydroxymethyl)furan-2-yl]furan-2-yl]methanol

InChI

InChI=1S/C10H10O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4,11-12H,5-6H2

InChI Key

NOYCHKMDIFYISW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)CO)CO

Origin of Product

United States

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